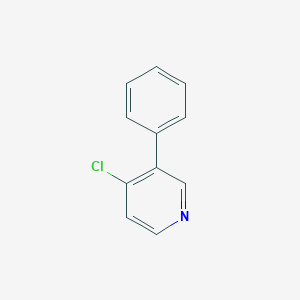

4-Chloro-3-phenylpyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

Halogenated pyridine scaffolds are foundational components in modern synthetic chemistry, prized for their role as versatile intermediates in the construction of complex molecules, including pharmaceuticals and natural products. rsc.orgacs.org The presence of a halogen atom on the pyridine ring introduces a reactive handle that is crucial for a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. rsc.orgrug.nl This strategic placement of a halogen allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern molecular engineering.

The pyridine ring itself is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups, which can enhance the pharmacological properties of a molecule. nih.govnih.gov The halogen, particularly chlorine, enhances the electrophilicity of the carbon atom to which it is attached, facilitating nucleophilic aromatic substitution reactions at the C-2 and C-4 positions. nih.gov This reactivity allows for the introduction of diverse functionalities, such as amino and thiol groups. acs.org Furthermore, halogens like chlorine can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and crystal packing. acs.org

Contextualization of 3-Phenylpyridine (B14346) Derivatives in Advanced Chemical Research

In medicinal and agrochemical research, the 3-phenylpyridine framework serves as a core structural motif for creating biologically active agents. bohrium.commdpi.com For instance, research into 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives has been conducted to evaluate their potential as anti-tumor agents. bohrium.com Similarly, other phenylpyridine derivatives have been investigated for their insecticidal activity. mdpi.com The strategic combination of the pyridine heterocycle with a phenyl substituent provides a rich scaffold for generating libraries of compounds with diverse biological activities.

Research Trajectories and Objectives for 4-Chloro-3-phenylpyridine

Current research involving this compound primarily focuses on its utility as a reactive intermediate in synthetic organic chemistry. The key objective is to leverage its distinct functional groups—the reactive chlorine at the 4-position and the phenyl group at the 3-position—to construct more elaborate molecular architectures for specific applications in pharmaceuticals, agrochemicals, and functional materials. lookchem.com

A major research trajectory involves the use of this compound in catalytic cross-coupling reactions. The chlorine atom at the 4-position serves as an excellent leaving group for reactions such as the Suzuki-Miyaura, Kumada-Tamao-Corriu, and Stille couplings, enabling the formation of new C-C bonds. chemrxiv.orgrsc.org Studies have shown that the reactivity of chloropyridines in these reactions is position-dependent, with 4-chloropyridine (B1293800) often demonstrating favorable reactivity in nickel-catalyzed systems compared to its isomers. chemrxiv.orgrsc.org This makes this compound a valuable substrate for synthesizing various biaryl and substituted pyridine compounds. mdpi.com

Table 2: Reactivity Comparison of Chloropyridine Isomers in Nickel-Catalyzed Suzuki-Miyaura Reactions

| Substrate | Catalyst System | Reactivity/Conversion |

|---|---|---|

| 2-Chloropyridine | [NiCl(o-tol)(dppf)] | No reactivity observed |

| 3-Chloropyridine | [NiCl(o-tol)(dppf)] | Promising conversion |

| 4-Chloropyridine | [NiCl(o-tol)(dppf)] | Promising conversion |

Source: chemrxiv.orgrsc.org

Another significant research path is the exploration of nucleophilic aromatic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, such as amines and thiols, to introduce new functional groups. bohrium.com This pathway is fundamental for creating derivatives with potential biological activity, for example, as scaffolds for kinase inhibitors. The overarching goal of these research efforts is to efficiently synthesize novel and diverse molecules from this compound, thereby expanding the chemical space for discovering new drugs, crop protection agents, and advanced materials. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFQQZOWRUBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376571 | |

| Record name | 4-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19069-63-7 | |

| Record name | 4-Chloro-3-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19069-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Phenylpyridine and Analogous Structures

Established Synthetic Pathways to 3-Phenylpyridine (B14346) Systems

The creation of the aryl-pyridine bond in 3-phenylpyridine systems is often the key strategic consideration. Several powerful methods have been developed, with transition metal-catalyzed cross-coupling reactions being the most prominent.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon bonds, providing efficient routes to biaryl compounds like phenylpyridines.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming the C-C bond between a phenyl group and a pyridine (B92270) ring. openmedicinalchemistryjournal.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. diva-portal.org The general scheme involves the reaction of a pyridine halide with a phenylboronic acid or its derivative in the presence of a palladium catalyst and a base.

A variety of palladium catalysts, such as Pd(OAc)₂ and Pd(PPh₃)₄, have been employed. The choice of ligand is crucial for the efficiency of the catalytic cycle. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination steps. numberanalytics.com

| Catalyst/Ligand | Substrates | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂/PPh₃ | 3-Bromopyridine, Phenylboronic acid | K₂CO₃ | Toluene/H₂O | High | openmedicinalchemistryjournal.com |

| Pd(PPh₃)₄ | 3-Bromopyridine, Arylboronic acids | K₂CO₃ | Toluene/H₂O | Good | openmedicinalchemistryjournal.com |

Table 1: Examples of Suzuki-Miyaura Reactions for 3-Arylpyridine Synthesis

Both palladium and nickel catalysts are effective for the synthesis of phenylpyridines. Nickel catalysts, being more cost-effective, have gained significant attention. wikipedia.org The Negishi coupling, which utilizes an organozinc reagent, is another powerful tool for C-C bond formation and can be catalyzed by both palladium and nickel. wikipedia.orgnumberanalytics.com These reactions are particularly useful for coupling sp², sp³, and sp hybridized carbon atoms. wikipedia.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming carbon-nitrogen bonds and is relevant in the synthesis of precursors to functionalized pyridines. numberanalytics.comtcichemicals.comwikipedia.orgresearchgate.netorganic-chemistry.org

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Ni(PPh₃)₄ | Negishi Coupling | Aryl halide, Aryl zinc reagent | Effective for aryl-aryl coupling | wikipedia.org |

| Pd₂(dba)₃/tBu₃P·HBF₄ | Buchwald-Hartwig Amination | Aryl halide, Amine | Forms C-N bonds | numberanalytics.comtcichemicals.com |

Table 2: Palladium and Nickel-Catalyzed Reactions for Phenylpyridine Precursors

Photocoupling Reactions for Regiospecific Pyridine Functionalization

Photochemical reactions offer an alternative approach to the functionalization of pyridines. These reactions can proceed through different mechanisms, including radical pathways, and can sometimes provide regioselectivity that is complementary to transition metal-catalyzed methods. While specific examples for the direct synthesis of 4-chloro-3-phenylpyridine via photocoupling are not prevalent, the general principle of using light to induce C-C bond formation is an area of active research.

Hantzsch-Type Synthesis and its Applicability to Chlorinated Phenylpyridines

The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, a β-ketoester (two equivalents), and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This method is highly versatile for the synthesis of symmetrically substituted pyridines.

The applicability of the Hantzsch synthesis to produce highly substituted and functionalized pyridines, including those with halogen substituents, has been demonstrated. However, achieving the specific substitution pattern of this compound through a classical Hantzsch approach would require carefully chosen and potentially complex starting materials. Modifications of the Hantzsch synthesis are continually being developed to broaden its scope.

Targeted Synthesis of this compound

The direct synthesis of this compound is not straightforward. A plausible strategy involves a multi-step sequence, likely starting with a pre-functionalized pyridine ring.

One potential route involves the synthesis of a 3-aryl-4-halopyridine. Research has shown that N-substituted 3-amino-4-halopyridines are valuable synthetic intermediates. nih.gov A high-yielding deprotection/alkylation protocol has been described to access a wide range of these compounds. nih.gov

Another approach could be the direct, regioselective halogenation of 3-phenylpyridine. Recent advances in pyridine halogenation using designed phosphine reagents have shown promise for the selective chlorination of substituted pyridines. nih.govchemrxiv.org For example, 3-phenylpyridine can be converted to its phosphonium (B103445) salt and subsequently chlorinated. nih.govchemrxiv.org

A powerful method for the 3-halogenation of pyridines involves the use of Zincke imine intermediates. nsf.govnih.govchemrxiv.org This process temporarily transforms the electron-deficient pyridine into a series of polarized alkenes that can undergo electrophilic substitution with high regioselectivity. nsf.govnih.govchemrxiv.org This method has been successfully applied to 3-phenylpyridine. nsf.govnih.govchemrxiv.org

A retrosynthetic analysis suggests that this compound could be synthesized from 3-phenyl-4-pyridone. The pyridone could be formed and subsequently converted to the 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride. The 3-phenyl-4-pyridone itself could potentially be synthesized through various condensation strategies.

Alternatively, a Suzuki or Negishi coupling could be employed in the final step. This would require a di-halogenated pyridine, such as 3-bromo-4-chloropyridine (B1270894), which could then be selectively coupled with a phenyl organometallic reagent at the more reactive 3-position.

| Precursor | Reagent(s) | Intermediate/Product | Key Transformation | Reference |

| 3-Phenylpyridine | 1. Phosphine reagent 2. LiCl or HCl | This compound (potential) | Selective chlorination | nih.govchemrxiv.org |

| 3-Phenylpyridine | 1. Zincke reagent 2. N-Chlorosuccinimide | This compound (potential) | Regioselective halogenation | nsf.govnih.govchemrxiv.org |

| 3-Bromo-4-chloropyridine | Phenylboronic acid, Pd catalyst | This compound | Suzuki-Miyaura coupling | openmedicinalchemistryjournal.comdiva-portal.org |

Table 3: Proposed Synthetic Routes to this compound

Regioselective Chlorination Approaches on Pyridine Rings

Achieving regioselective chlorination, particularly at the C4 position of a 3-substituted pyridine, is a significant synthetic challenge due to the electronic nature of the pyridine ring. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions, typically leading to a mixture of products. chemrxiv.org To overcome these limitations, several strategies have been developed to control the position of chlorination.

One effective method involves the activation of the pyridine ring through the formation of a pyridine N-oxide . The N-oxide group alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to electrophilic attack and subsequent substitution. The reaction of a 3-substituted pyridine N-oxide with a chlorinating agent like oxalyl chloride or phosphorus oxychloride (POCl₃) can provide access to 2- and 4-halo-substituted pyridines. nih.govresearchgate.net The regioselectivity between the C2 and C4 positions can be influenced by the steric and electronic nature of the substituent at the C3 position.

Another advanced strategy employs specially designed phosphine reagents to achieve 4-selective halogenation. nih.gov In this two-step approach, a heterocyclic phosphine reagent is first installed at the 4-position of the pyridine, forming a phosphonium salt. This process activates the C4 position, allowing for subsequent displacement by a halide nucleophile, such as lithium chloride (LiCl), to yield the 4-chloropyridine (B1293800). nih.gov This method is notable for its application in late-stage functionalization of complex molecules.

A third innovative approach involves a sequence of ring-opening, halogenation, and ring-closing via Zincke imine intermediates . chemrxiv.org The pyridine ring is temporarily opened to form a more reactive acyclic azatriene (Zincke imine). This intermediate can undergo highly regioselective halogenation with reagents like N-chlorosuccinimide (NCS) under mild conditions. Subsequent ring-closure, promoted by heating with ammonium acetate (B1210297), regenerates the pyridine ring, now bearing a chlorine atom at the desired position. chemrxiv.org For 3-substituted pyridines like 3-phenylpyridine, this one-pot protocol has proven effective. chemrxiv.org

Table 1: Comparison of Regioselective Chlorination Strategies

| Method | Activating Agent/Strategy | Chlorinating Reagent | Conditions | Key Features |

|---|---|---|---|---|

| N-Oxide Activation | m-CPBA (to form N-oxide) | POCl₃ or Oxalyl Chloride | Heating | Good for activating the ring, but can yield mixtures of C2 and C4 isomers. nih.govresearchgate.net |

| Phosphine Reagents | Designed Phosphine + Tf₂O | LiCl or HCl | Heating (e.g., 80 °C) | High 4-position selectivity; viable for complex molecules. nih.gov |

| Zincke Imine Intermediate | Tf₂O + Dibenzylamine | N-Chlorosuccinimide (NCS) | Mild, one-pot sequence | Transforms the heterocycle into a reactive alkene for selective halogenation. chemrxiv.org |

Functional Group Interconversions for Phenyl and Chloro Moiety Introduction

Functional group interconversion (FGI) is a cornerstone of modern synthesis, allowing for the strategic introduction of key moieties. The construction of the this compound framework can be approached by forming either the C-C bond (phenyl group addition) or the C-Cl bond (chlorine addition) as a key step.

The most prominent method for introducing the phenyl group onto a pre-existing chlorinated pyridine ring is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. To synthesize this compound, one could start with a dihalopyridine, such as 3-bromo-4-chloropyridine or 3,4-dichloropyridine, and react it with phenylboronic acid. The differing reactivity of halogens (Br > Cl) in palladium catalysis allows for site-selective coupling. The bromo position at C3 would react preferentially, leaving the chloro group at C4 intact. rsc.org Similarly, for dichloropyridines, selectivity can be controlled by the choice of ligand, catalyst, and reaction conditions. nih.gov Ligand-free systems using palladium acetate in aqueous media have also been developed for the efficient coupling of chloropyridines with arylboronic acids. researchgate.net

Conversely, introducing the chloro moiety onto a pre-existing 3-phenylpyridine molecule is an FGI that falls under the regioselective chlorination methods discussed previously (Section 2.2.1).

Preparation from Precursors Incorporating both Halogen and Phenyl Groups

An alternative to modifying a pre-formed pyridine ring is to construct the ring itself from acyclic precursors that already contain the necessary functionalities or their precursors. The Vilsmeier-Haack reaction is a powerful tool for this purpose, enabling the synthesis of a wide variety of substituted pyridines. researchgate.netdntb.gov.uaijpcbs.com

This method typically involves the reaction of an active methylene (B1212753) compound with the Vilsmeier reagent (a halomethyleniminium salt, commonly generated from POCl₃ and DMF). For the synthesis of pyridine derivatives, acyclic ketene-S,S-acetals have been used as versatile starting materials. thieme-connect.com In a one-pot procedure, these precursors react with the Vilsmeier reagent, followed by treatment with ammonium acetate. The ammonium acetate serves as the nitrogen source for the pyridine ring, leading to a cycloaromatization cascade that yields the final polysubstituted pyridine. thieme-connect.com This approach allows for the flexible incorporation of various substituents, including phenyl and chloro groups, by selecting the appropriate acyclic precursor.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves using less hazardous materials, developing energy-efficient methods, and employing sustainable catalysts.

Microwave-Assisted Reaction Conditions

Microwave-assisted organic synthesis has emerged as a key green chemistry tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. jocpr.comarkat-usa.org The direct interaction of microwave irradiation with polar molecules in the reaction mixture allows for rapid and uniform heating.

Many of the key reactions for pyridine synthesis can be significantly improved using microwave technology. For instance, the Bohlmann-Rahtz pyridine synthesis , a reaction that traditionally requires two separate steps and high temperatures, can be performed in a single, rapid step under microwave irradiation, often with superior yields. organic-chemistry.orgresearchgate.net Similarly, Suzuki-Miyaura cross-coupling reactions, central to the synthesis of bi-aryl compounds, are well-suited for microwave assistance. The use of microwave irradiation can accelerate the catalytic cycle, allowing for faster conversions, often in environmentally benign aqueous solvent systems. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Improvement Noted |

|---|---|---|---|

| Multicomponent Pyridine Synthesis | Reflux in ethanol, 30-70 min | 120W, 80°C, 5 min | Drastically reduced reaction time, improved yield. arkat-usa.org |

| Bohlmann-Rahtz Synthesis | Two steps, long heating | One-pot, 170°C, 10-20 min | Simplified procedure, higher yields. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Hours at elevated temperature | 60W, minutes | Rapid reaction, suitable for aqueous media. nih.gov |

Utilization of Sustainable Catalytic Systems

A major focus of green chemistry is the replacement of catalysts based on rare, expensive, or toxic metals (like palladium) with systems derived from earth-abundant and more benign metals such as iron and zinc.

Iron-catalyzed reactions have been developed for the synthesis of various pyridine derivatives. For example, FeCl₃ can catalyze the cyclization of ketoxime acetates and aldehydes to produce substituted pyridines in high yields without requiring other additives. rsc.org Iron catalysts have also been employed in denitration reactions to form imidazo[1,2-a]pyridines and in direct arylation reactions using oxygen as the oxidant. organic-chemistry.orgresearchgate.net

Zinc-based catalysts also represent a sustainable alternative. Zinc complexes have been shown to be effective in the multicomponent synthesis of fully substituted pyridines, operating under environmentally friendly conditions in solvents like ethanol. researchgate.netresearchgate.net Furthermore, zinc-bis(imino)pyridine complexes can catalyze C-H amidation reactions, and polymeric pyridine-zinc catalysts have been developed for the synthesis of cyclic carbonates, showcasing the versatility of zinc in sustainable catalysis. rsc.orgbohrium.comthieme-connect.com

Table 3: Examples of Sustainable Catalytic Systems for Pyridine Synthesis

| Catalyst Type | Metal | Reaction | Key Advantage |

|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | Iron | Cyclization of ketoxime acetates | Abundant, inexpensive metal; simple procedure. rsc.org |

| Iron(II) Chloride (FeCl₂) | Iron | Denitration for Imidazo[1,2-a]pyridines | Inexpensive and versatile catalyst. organic-chemistry.org |

| Zinc Complex [Zn(ANA)₂Cl₂] | Zinc | Four-component pyridine synthesis | Environmentally benign zinc, rapid reaction in ethanol. researchgate.net |

| ZnO Nanoparticles | Zinc | Multicomponent pyridine synthesis | Recoverable and reusable catalyst. researchgate.net |

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The isolation and purification of synthetic intermediates and final products are critical steps to ensure high purity. For halogenated aromatic compounds like this compound, a combination of techniques is often employed.

Standard methods include column chromatography on silica (B1680970) gel, which separates compounds based on their polarity, and distillation for volatile compounds. rsc.orgclockss.org However, for complex mixtures or compounds with similar properties, more advanced techniques are necessary.

Crystallization is a powerful purification method that can yield highly pure material if appropriate conditions are found. Advanced crystallization techniques go beyond simple cooling or evaporation and include:

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface induces gradual crystallization. soton.ac.uk

Vapor Diffusion: A solution of the compound is placed in a sealed container with a vial of a volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution lowers the solubility and promotes crystal growth. soton.ac.uk

High-Pressure or High-Temperature Crystallization: These methods are used for compounds that are difficult to crystallize under ambient conditions. numberanalytics.com

Under-Oil Microbatch: This high-throughput method involves dispensing nanoliter droplets of the compound solution under a layer of inert oil, which controls the rate of solvent evaporation. soton.ac.ukrsc.org

For separating ionic or ionizable compounds like pyridine derivatives, pH-zone-refining counter-current chromatography (CCC) is a highly effective liquid-liquid chromatography technique. nih.gov This method separates compounds based on their pKa values and partition coefficients by creating a pH gradient within the chromatographic coil. It has been successfully used to separate novel pyridine derivatives from synthetic mixtures with high purity. nih.gov Additionally, solvent extraction processes, sometimes using polar solvents like dimethylformamide, can be employed to remove halogenated aromatic compounds from mixtures. science.govosti.gov

Reaction Mechanisms and Reactivity Profiling of 4 Chloro 3 Phenylpyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring is electron-deficient compared to benzene (B151609), making it more susceptible to nucleophilic attack. This reactivity is particularly pronounced at the C-2 and C-4 positions, which are analogous to the ortho and para positions of nitrobenzene. pearson.comstackexchange.com The nitrogen atom can effectively stabilize the negative charge of the intermediate formed during the reaction. stackexchange.com

The susceptibility of 4-chloro-3-phenylpyridine to SNAr reactions is primarily influenced by electronic and steric factors. The chlorine atom at the C-4 position is a good leaving group and is located at one of the most activated sites for nucleophilic attack on the pyridine ring.

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom significantly lowers the electron density at the C-2 and C-4 positions. This polarization facilitates the attack of nucleophiles. Computational studies on chloropyridines have shown that 4-chloropyridine (B1293800) is more reactive towards SNAr than 2-chloropyridine, and both are substantially more reactive than 3-chloropyridine. wuxiapptec.com This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C-4 (or C-2) is stabilized by a resonance structure that places the negative charge directly on the electronegative nitrogen atom, a stabilization that is not possible for attack at C-3. stackexchange.com

| Compound | Position of Chlorine | Relative SNAr Reactivity | Reason for Reactivity |

|---|---|---|---|

| 4-Chloropyridine | 4 | High | Strong electronic activation; negative charge on intermediate is stabilized by the nitrogen atom. stackexchange.comwuxiapptec.com |

| 2-Chloropyridine | 2 | Moderate-High | Good electronic activation; negative charge on intermediate is stabilized by the nitrogen atom. stackexchange.comwuxiapptec.com |

| 3-Chloropyridine | 3 | Low | Poor electronic activation; intermediate lacks resonance stabilization involving the nitrogen atom. stackexchange.comwuxiapptec.com |

The SNAr mechanism is generally accepted to be a two-step process involving an addition-elimination sequence. youtube.com

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C-4 in this case). This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. stackexchange.comyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is usually fast.

For pyridinium ions, which are even more activated towards nucleophilic attack, mechanistic studies have shown that the reaction can be more complex. For instance, reactions with piperidine in methanol were found to be second-order in piperidine, suggesting a mechanism where a second molecule of the nucleophile assists in the deprotonation of the addition intermediate in the rate-determining step. nih.govnih.gov While this compound is not a pyridinium ion, these studies highlight that the specific nucleophile and solvent can influence the exact mechanistic pathway and rate-determining step. nih.gov

Catalytic C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful tool for modifying aromatic systems without the need for pre-functionalized starting materials. rsc.org For this compound, several C-H bonds are available for functionalization, and achieving regioselectivity is a key challenge.

The regioselectivity of C-H activation on substituted pyridines is dictated by a combination of directing group effects, steric hindrance, and the inherent electronic properties of the C-H bonds.

Directing Groups: The pyridine nitrogen can act as a directing group in metal-catalyzed reactions, typically favoring functionalization at the C-2 and C-6 positions. In the case of phenylpyridines, the nitrogen atom often directs the catalyst to activate the ortho C-H bonds of the phenyl ring. rsc.orgrsc.org For this compound, this would favor functionalization at the C-2' position of the phenyl group.

Electronic Effects: The electronic character of the C-H bonds also plays a crucial role. In palladium-catalyzed direct arylations of electron-deficient pyridines, the regioselectivity is often governed by the acidity of the C-H bonds. nih.govresearchgate.net Electron-withdrawing substituents, like the chloro group at C-4, increase the acidity of adjacent C-H bonds, potentially making the C-5 position a target for activation. researchgate.net Conversely, arylation can be directed to the C-4 position of 3-substituted pyridines. nih.gov

Steric Hindrance: The phenyl group at C-3 and the chloro group at C-4 create a sterically crowded environment, likely disfavoring C-H activation at the C-2 and C-5 positions of the pyridine ring.

The ultimate regioselectivity depends on the specific catalyst, directing group, and reaction conditions used, which can be tuned to favor one position over another.

| Pyridine Substrate Type | Typical Position of C-H Arylation | Controlling Factor |

|---|---|---|

| 2-Phenylpyridine | C-2' of Phenyl Ring | Nitrogen as a directing group. rsc.orgrsc.org |

| 3-Substituted Pyridine (Electron-Withdrawing Group) | C-4 | Electronic activation. nih.gov |

| 4-Substituted Pyridine (Electron-Withdrawing Group) | C-3 | Electronic activation. nih.gov |

Transition metal-mediated C-H activation has become a cornerstone of modern organic synthesis. rsc.org Palladium-catalyzed reactions are particularly common for the functionalization of aryl C-H bonds. The mechanism often proceeds through a chelation-assisted pathway, especially for substrates like phenylpyridines. rsc.org

A widely accepted mechanism is the Concerted Metalation-Deprotonation (CMD) pathway. In this process, the C-H bond cleavage occurs in a single step involving the metal center and a base. For 2-phenylpyridine, the catalytic cycle typically involves:

Coordination of the pyridine nitrogen to the palladium(II) catalyst.

This coordination brings the catalyst into proximity with the ortho C-H bond of the phenyl ring.

A concerted step where the C-H bond is broken with the assistance of a ligand on the palladium (e.g., an acetate), forming a five-membered palladacycle intermediate. rsc.orgnih.gov

Oxidative addition of an aryl halide, followed by reductive elimination, releases the functionalized product and regenerates the active palladium catalyst. rsc.org

The energy barrier for this C-H activation step is influenced by the electrophilicity of the metal and the acidity of the C-H bond. nih.gov

Rollover cyclometalation is a specialized C-H activation strategy that provides access to remote and otherwise inaccessible C-H bonds. mdpi.comnih.gov This process is distinct from classical cyclometalation and involves an internal rotation of a ligand. nih.gov

The mechanism typically occurs with chelated heterocyclic ligands and involves the following key steps:

A bidentate ligand initially coordinates to a metal center.

One of the coordinating atoms (e.g., a nitrogen atom) detaches from the metal.

The ligand undergoes an internal rotation around the remaining metal-ligand bond.

This rotation brings a remote C-H bond into proximity with the metal center, which then undergoes regioselective activation to form a new, often more stable, cyclometalated complex. mdpi.comnih.gov

This technique is highly regioselective because the activated C-H bond is typically in a symmetric position relative to the donor atom that initiates the rollover process. nih.gov For example, it has been used to functionalize the C-3 position of 2,2'-bipyridines, a position that is difficult to activate through conventional methods. mdpi.com For a molecule like this compound, a carefully designed catalytic system could potentially employ a rollover-type mechanism to achieve functionalization at a specific, sterically or electronically disfavored position by temporarily altering the coordination mode of the substrate.

Other Transformative Reactions Involving the this compound Core

Radical Addition-Elimination Pathways

The electron-deficient nature of the pyridine ring, when protonated, makes it an excellent substrate for radical addition reactions, most notably the Minisci reaction. This reaction allows for the direct C-H functionalization of heteroarenes by nucleophilic carbon-centered radicals. For the this compound core, the regioselectivity of radical attack is influenced by a combination of electronic and steric factors imposed by the existing substituents.

Radical reactions on 4-substituted pyridines can lead to mixtures of products. For instance, the direct arylation of 4-chloropyridine derivatives via a "borono-Minisci" protocol has been shown to yield mixtures of C2 and C3 substituted products nih.gov. However, studies on closely related analogs, such as 4-chloro-3-fluoropyridine, demonstrate that Minisci-type amidomethylation can proceed with high regioselectivity. Under photoredox-mediated conditions, radical addition occurs preferentially at the C2 position, which is ortho to the nitrogen atom, with isomer ratios exceeding 50:1 in favor of the C2 product nih.gov. This high selectivity is attributed to the strong activating effect of the protonated nitrogen on the α-positions (C2 and C6) of the pyridine ring. The 3-phenyl group in this compound would likely exert a significant steric influence, potentially favoring attack at the less hindered C6 position over the C2 position.

The general mechanism for a Minisci-type reaction involves the generation of an alkyl or acyl radical, which then adds to the protonated pyridine ring. This addition forms a radical cation intermediate, which is subsequently oxidized to rearomatize the ring and yield the final substituted pyridine.

Electrophilic Substitution Reactions on the Pyridine and Phenyl Rings

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When such reactions do occur, they typically require harsh conditions and proceed with substitution at the C3 (meta) position quimicaorganica.org. In this compound, the reactivity and regioselectivity are further complicated by the directing effects of the chloro and phenyl substituents.

On the Pyridine Ring: The vacant positions on the pyridine ring are C2, C5, and C6.

The nitrogen atom strongly deactivates all positions, especially the ortho (C2, C6) and para (C4) positions, directing electrophiles to the meta positions (C3, C5).

The 4-chloro group is a deactivating substituent due to its inductive effect but acts as an ortho, para-director because of its resonance effect, directing towards C3 and C5 sarthaks.comstackexchange.com.

The 3-phenyl group is generally considered an activating, ortho, para-director.

Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is meta to the deactivating nitrogen atom and ortho to the ortho, para-directing chloro group. The C2 and C6 positions are strongly deactivated by their proximity to the ring nitrogen.

On the Phenyl Ring: The phenyl ring is also subject to EAS. The pyridyl substituent attached to it acts as a deactivating, meta-directing group. This is because the electron-deficient pyridine ring withdraws electron density from the phenyl ring. Therefore, electrophilic attack on the phenyl ring is expected to occur at the positions meta to the C-N bond (C3' and C5'). Kinetic studies on the nitration of 2-phenylpyridine confirm that substitution occurs on the phenyl ring and that the pyridinium group acts as a deactivating, meta-director rsc.orgrsc.org.

Pyridyne Intermediates in Regioselective Reactions

The this compound core serves as a precursor to a highly reactive pyridyne intermediate. Treatment with a strong base can induce the elimination of hydrogen chloride to form 3-phenyl-3,4-pyridyne. This reaction typically proceeds via deprotonation at the C3 position, facilitated by the acidity imparted by the adjacent phenyl group, followed by the loss of the chloride anion from the C4 position.

Once formed, the unsymmetrical 3-phenyl-3,4-pyridyne can be trapped by various nucleophiles and dienophiles in regioselective reactions. The regioselectivity of these additions is explained by the aryne distortion model nih.govnih.gov. This model posits that substituents on the aryne ring can distort the triple bond, leading to a more linear and electrophilic carbon atom at one terminus. An electron-withdrawing substituent at C3, such as the phenyl group, is predicted to polarize the pyridyne bond, making the C4 position more susceptible to nucleophilic attack.

This methodology allows for the regioselective difunctionalization of the pyridine core. The nucleophile adds preferentially at the C4 position, generating a magnesiated or lithiated pyridine intermediate, which can then be quenched with a variety of electrophiles at the C3 position rsc.orgnih.gov. This provides a powerful route to highly substituted pyridine derivatives.

Derivatives and Structural Modifications of 4 Chloro 3 Phenylpyridine

Synthesis of Pyridine-Based Derivatives via Core Functionalization

Core functionalization focuses on modifying the existing 4-chloro-3-phenylpyridine structure by altering its substituents or adding new ones. This approach allows for the fine-tuning of the molecule's steric and electronic properties.

Common modifications can include nitration, halogenation, or the introduction of alkyl or alkoxy groups, which can, in turn, serve as handles for further synthetic transformations such as cross-coupling reactions.

Table 1: Potential Modifications at the Phenyl Substituent

| Reaction Type | Reagents & Conditions | Resulting Substituent |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (Alkyl) |

| Suzuki Coupling (on pre-functionalized ring) | Arylboronic acid, Pd catalyst, Base | -Aryl |

Introduction of Additional Substituents on the Pyridine (B92270) Ring

While the 4- and 3-positions are occupied, the remaining C-H bonds on the pyridine ring (at C2, C5, and C6) are targets for direct functionalization. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov For example, iridium-catalyzed silylation and ruthenium-catalyzed arylation have been successfully applied to pyridine rings to introduce silyl (B83357) and aryl groups, respectively, at positions meta to the nitrogen atom. nih.gov Such reactions often require a directing group to achieve high regioselectivity. In the case of this compound, the existing substituents and the nitrogen atom itself would influence the site-selectivity of these transformations. For instance, C3-alkynylation has been demonstrated on isonicotinamide (B137802) derivatives, showcasing the potential for introducing new carbon-carbon bonds onto the pyridine core. nih.gov

Table 2: Potential C-H Functionalization Reactions on the Pyridine Ring

| Reaction Type | Catalyst/Reagents | Position Targeted | Introduced Group |

|---|---|---|---|

| Arylation | Pd or Ru catalysts, Aryl halide | C2, C5, C6 | Aryl |

| Silylation | Ir catalyst, Hydrosilane | C3, C5 | Silyl |

Incorporation of the this compound Moiety into Complex Heterocyclic Architectures

The this compound unit can be used as a synthon to construct larger, more complex heterocyclic systems. The chloro group at the 4-position is a particularly useful handle, acting as a leaving group in nucleophilic substitution and a coupling partner in cross-coupling reactions to facilitate ring fusion.

The construction of fused heterocyclic systems is a key strategy in medicinal chemistry. The this compound structure is a precursor for creating fused bi- and polycyclic systems. For example, derivatives of 6-chloro-5-pyridinecarbonitrile can be converted into pyrido[2,3-d]pyrimidine (B1209978) systems by reaction with reagents like urea, thiourea, or ethyl acetoacetate. nih.gov These reactions involve the cyclization of an intermediate formed by the reaction of an amino group (introduced by substituting the chloro group) with the new reagent. nih.gov The resulting pyrido[2,3-d]pyrimidines are of significant interest due to their association with various biological activities. nih.gov

Similarly, the chloro-substituent is instrumental in building quinoline (B57606) frameworks. In a two-step process, regioselective C-2 alkynylation of a related 2,4-dichloroquinoline, followed by a Suzuki coupling reaction at the C-4 position, allows for the synthesis of 2-alkynyl-4-arylquinolines. beilstein-journals.org This highlights how the chloro-group on a pyridine or quinoline ring serves as a versatile site for C-C bond formation to build complex architectures.

Table 3: Synthesis of Fused Heterocyclic Systems

| Starting Moiety (Derivative) | Reagents for Cyclization | Fused System Formed |

|---|---|---|

| 6-Amino-5-pyridinecarbonitrile | Formic acid, Urea, Thiourea | Pyrido[2,3-d]pyrimidine |

| 6-Hydrazido-5-pyridinecarbonitrile | Acetic acid, Phenylisothiocyanate | Pyrazolo[3,4-b]pyridine nih.gov |

Construction of Polymeric Structures and Macromolecular Frameworks

The principles of polymer chemistry can be applied to this compound, provided it is first converted into a suitable monomer. This typically involves introducing at least two reactive functional groups. For example, the phenyl ring could be functionalized with two amino groups to create a diamine monomer. Such a pyridine-containing diamine can then be reacted with various dianhydrides through a two-step procedure to prepare a series of polyimides. tandfonline.com The incorporation of the rigid pyridine and phenyl units into the polymer backbone would be expected to impart desirable thermal properties, such as high glass transition temperatures (Tg). tandfonline.com

Alternatively, this compound could be derivatized to form a bipyridine-type ligand. Bipyridine ligands are fundamental building blocks for coordination polymers and metal-organic frameworks (MOFs). Reaction of such ligands with metal ions, like cadmium(II), can lead to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com The structure and properties of these macromolecular frameworks are dictated by the coordination geometry of the metal ion and the length and rigidity of the organic linker. mdpi.com

Elucidation of Novel Derivative Structures and their Stereochemistry

The definitive structural characterization of newly synthesized derivatives of this compound is essential. A combination of spectroscopic and analytical techniques is employed for this purpose. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. rsc.org For complex structures or where stereochemistry is a factor, advanced 2D-NMR techniques are utilized.

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, allowing for the absolute confirmation of a molecule's constitution and stereochemistry. In one study of a related quinoline derivative, X-ray crystallography revealed the dihedral angle between the quinoline and phenyl ring mean planes to be 68.7 (7)°. nih.gov Such data are crucial for understanding structure-property relationships.

Spectroscopic and Structural Characterization of 4 Chloro 3 Phenylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 4-Chloro-3-phenylpyridine.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like this compound, the aromatic region of the spectrum is of primary interest. The protons on the pyridine (B92270) and phenyl rings will appear as distinct signals, typically in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are dictated by the electronic effects of the chloro and phenyl substituents on the pyridine ring. For instance, the protons on the pyridine ring are generally shifted downfield compared to those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In this compound, distinct signals would be expected for each carbon atom in the pyridine and phenyl rings. The carbon atom bonded to the chlorine (C4) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the pyridine ring carbons are also characteristically different from the phenyl ring carbons. rsc.org The analysis of both ¹H and ¹³C NMR data is often complementary, allowing for a comprehensive assignment of the core structure. nih.gov

Interactive Data Table: Representative NMR Data for Phenylpyridine Scaffolds

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Typical Assignment |

| ¹H | 8.5 - 8.8 | Doublet / Multiplet | Pyridine H (alpha to N) |

| ¹H | 7.5 - 8.0 | Multiplet | Phenyl H / Pyridine H |

| ¹H | 7.2 - 7.5 | Multiplet | Phenyl H |

| ¹³C | 145 - 160 | Singlet | Pyridine C (alpha to N, C-Cl) |

| ¹³C | 135 - 145 | Singlet | Quaternary C (ipso-carbons) |

| ¹³C | 120 - 130 | Singlet | Phenyl/Pyridine CH |

Note: The exact chemical shifts for this compound will vary based on the solvent and specific electronic environment.

Advanced Heteronuclear and Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially in complex derivatives, advanced 2D NMR techniques are employed. researchgate.net These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the phenyl and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule, such as linking the phenyl ring to the correct position on the pyridine ring. researchgate.net

These advanced methods are essential for distinguishing between isomers and confirming the precise connectivity of the molecular structure. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum is characterized by several key absorption bands.

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹, corresponding to the stretching of C-H bonds on both the pyridine and phenyl rings. libretexts.org

C=C and C=N Ring Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic rings. pressbooks.publibretexts.org These bands confirm the presence of the heteroaromatic (pyridine) and aromatic (phenyl) systems.

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 850 and 550 cm⁻¹, can be attributed to the C-Cl stretching vibration, confirming the presence of the chlorine substituent. libretexts.orgoregonstate.edu

C-H Out-of-Plane Bending: The pattern of bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 1600 - 1450 | C=C / C=N Stretch | Aromatic/Pyridine Rings |

| 850 - 550 | C-Cl Stretch | Chloro-substituent |

| 900 - 675 | C-H Bend (oop) | Aromatic Ring Substitution |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. rsc.org When this compound is analyzed, the mass spectrometer ionizes the molecule to produce a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight.

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺˙) and another, approximately one-third as intense, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺˙). nih.gov

Under the high-energy conditions of techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The analysis of these fragments provides valuable structural clues. researchgate.netyoutube.com For this compound, common fragmentation pathways could include:

Loss of a chlorine radical (Cl˙).

Loss of HCl.

Fission of the bond between the phenyl and pyridine rings.

Fragmentation of the pyridine ring itself.

The most abundant fragment ion observed in the spectrum is known as the base peak. libretexts.org

X-ray Diffraction Studies for Solid-State Structure Determination

While NMR, IR, and MS provide information about molecular connectivity and functional groups, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov

Crystal Growth and Quality Assessment for Diffraction

The first and often most challenging step in an X-ray diffraction study is growing a high-quality single crystal of the compound. nih.gov This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound. Common crystallization techniques include:

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. nih.gov

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed inside a sealed larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth. nih.gov

Once crystals are obtained, their quality must be assessed. A suitable crystal for X-ray diffraction should be a single, well-formed entity, free of cracks and defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension). nih.gov The quality is often checked using an optical microscope and by observing the diffraction pattern produced when the crystal is exposed to an X-ray beam. Well-defined, sharp diffraction spots are indicative of a good-quality single crystal suitable for detailed structural analysis. mdpi.comweizmann.ac.ilmdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

In related structures, such as derivatives of 4-(phenyl)-pyridine, the crystal packing is often characterized by various types of intermolecular contacts. A common feature in the crystal structures of nitrogen-containing heterocyclic compounds is the presence of C–H···N hydrogen bonds. These interactions, while weak, are directional and play a significant role in the formation of specific synthons, which are reliable and predictable patterns of intermolecular interactions.

For instance, in the crystal structure of some chloropyridine derivatives, head-to-head and head-to-tail C–H···N interactions have been observed to form one-dimensional chains or two-dimensional sheets. Furthermore, offset face-to-face π-stacking is a prevalent interaction in aromatic compounds. This type of interaction, characterized by a displacement of the aromatic rings, contributes significantly to the stabilization of the crystal lattice. The centroid-to-centroid distance in such interactions is a key parameter in evaluating the strength of the π-stacking.

The presence of a chlorine atom in this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a nitrogen atom or an aromatic ring. While not as strong as classical hydrogen bonds, halogen bonds are highly directional and can be a significant structure-directing force.

The following table summarizes the types of intermolecular interactions commonly observed in related pyridine derivatives and their expected role in the crystal packing of this compound.

| Interaction Type | Description | Expected Role in this compound |

| C–H···N Hydrogen Bonds | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | Formation of chains or sheets, contributing to the overall supramolecular assembly. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilization of the crystal lattice through offset or face-to-face stacking of pyridine and phenyl rings. |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophile. | The chlorine atom could form directional interactions with nitrogen atoms or π-systems, influencing the crystal packing. |

| C–H···π Interactions | An interaction between a C–H bond and a π-system. | Further stabilization of the three-dimensional crystal structure. |

| van der Waals Forces | Weak, non-specific interactions between molecules. | Contribution to the overall cohesive energy of the crystal. |

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is primarily defined by the torsion angle between the pyridine and phenyl rings. This dihedral angle is a result of the balance between steric hindrance and the drive for π-system conjugation.

In the solid state, phenylpyridine derivatives often adopt a non-planar conformation. The torsion angle between the two aromatic rings can vary significantly depending on the substitution pattern and the intermolecular interactions present in the crystal. For example, in the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the various benzene rings at angles of 17.26 (6)°, 56.16 (3)°, and 24.50 (6)°. researchgate.netnih.gov This deviation from planarity is a common feature in biaryl systems and is influenced by the steric repulsion between ortho-hydrogens on the adjacent rings.

For this compound, a similar non-planar conformation is expected. The specific value of the torsion angle would be determined by the interplay of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. It is plausible that different crystalline forms, or polymorphs, of this compound could exist, each exhibiting a different conformation and crystal packing arrangement.

The flexibility of the C-C bond connecting the two rings allows for a range of possible conformations. The final conformation adopted in the crystalline state represents a minimum in the lattice energy, which includes both intramolecular and intermolecular energy contributions. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface as a function of the inter-ring torsion angle, providing insight into the likely low-energy conformations.

The following table outlines the key conformational parameter for this compound and the factors influencing it.

| Conformational Parameter | Description | Influencing Factors |

| Pyridine-Phenyl Torsion Angle | The dihedral angle between the planes of the pyridine and phenyl rings. | Intramolecular: Steric hindrance between adjacent hydrogen atoms on the rings. Intermolecular: Crystal packing forces, such as hydrogen bonding and π-stacking, which may favor a particular conformation to maximize favorable interactions. |

Theoretical and Computational Studies of 4 Chloro 3 Phenylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 4-Chloro-3-phenylpyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

The three-dimensional arrangement of atoms in this compound is crucial for its properties and reactivity. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, a key conformational feature is the dihedral angle between the pyridine (B92270) and phenyl rings.

Computational studies on similar biphenyl (B1667301) and phenylpyridine systems reveal that the planarity of the molecule is a balance between two opposing effects: π-conjugation, which favors a coplanar arrangement of the rings, and steric hindrance between the ortho hydrogen atoms on adjacent rings, which favors a twisted conformation. ic.ac.uklibretexts.org In biphenyl itself, the equilibrium dihedral angle is around 45°. ic.ac.uklibretexts.org For 3-phenylpyridine (B14346), theoretical calculations have also shown a non-planar, twisted conformation to be the most stable. researchgate.net

For this compound, the chlorine atom at the 4-position of the pyridine ring is not expected to introduce significant steric hindrance with the phenyl ring. The primary steric interaction would be between the hydrogen atoms at the 2-position of the pyridine ring and the 2'-position of the phenyl ring. Therefore, it is anticipated that this compound adopts a non-planar, twisted conformation in its ground state to minimize steric repulsion. The rotational barrier between different conformations can also be calculated, providing insight into the molecule's flexibility. researchgate.netchemrxiv.org DFT calculations are a common method for determining these rotational barriers. chemrxiv.org

Table 1: Estimated Rotational Barrier Data for Phenylpyridine Derivatives This table is illustrative, based on typical values for similar compounds.

| Compound | Method | Basis Set | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| 3-Phenylpyridine | HF | 6-31++G(d,p) | ~2.5 |

| 3-Phenylpyridine | B3LYP | 6-31++G(d,p) | ~2.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.gov

For aromatic and heteroaromatic compounds, DFT calculations are routinely used to determine HOMO and LUMO energies. researchgate.netresearchgate.netresearchgate.net In this compound, the HOMO is expected to have significant contributions from the π-systems of both the phenyl and pyridine rings. The LUMO is also anticipated to be a π* orbital distributed over both rings. The presence of the electron-withdrawing chlorine atom and the nitrogen atom in the pyridine ring would be expected to lower the energies of both the HOMO and LUMO compared to biphenyl.

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table outlines the definitions of common reactivity descriptors.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of resistance to charge transfer. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the ability to accept electrons. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of molecular properties. nih.govbookpi.org

DFT calculations are highly effective in predicting vibrational spectra (infrared and Raman), which can be used to interpret experimental data. chemrxiv.orgsemanticscholar.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental absorption bands to specific molecular vibrations. For this compound, DFT can predict the frequencies of characteristic vibrational modes, such as C-H stretching, C=C and C=N stretching of the aromatic rings, and the C-Cl stretching. Theoretical studies on similar molecules, like substituted pyrazolines and other halogenated compounds, have shown good agreement between calculated and experimental vibrational frequencies. nih.govchemrxiv.orgsemanticscholar.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). researchgate.net This allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. These calculations can help to understand the electronic transitions occurring within the molecule, such as π→π* transitions.

Table 3: Illustrative Predicted Vibrational Frequencies for a Phenylpyridine Moiety This table is illustrative, based on typical DFT calculation results for similar compounds.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| ν(C-H)aromatic | 3100-3000 | Stretching vibrations of aromatic C-H bonds. |

| ν(C=C/C=N)ring | 1600-1400 | Stretching vibrations of the phenyl and pyridine rings. |

| δ(C-H)in-plane | 1300-1000 | In-plane bending of aromatic C-H bonds. |

| ν(C-Cl) | 800-600 | Stretching vibration of the carbon-chlorine bond. |

DFT is a valuable tool for investigating chemical reactions, allowing for the mapping of reaction pathways and the identification of transition states. rsc.org For this compound, DFT could be used to study various reactions, such as nucleophilic aromatic substitution at the 4-position. The reactivity of 4-chloropyridine (B1293800) is well-established, and it readily undergoes substitution with amines. researchgate.net

Computational studies can model the reaction mechanism by calculating the energies of reactants, intermediates, transition states, and products. This provides the activation energy barrier for the reaction, offering insights into the reaction kinetics. For example, in a nucleophilic substitution reaction, DFT can be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the chloride leaving group. Such studies have been performed on related chlorodiazines and chloropyridines to correlate their reactivity with their electronic structure. wuxibiology.com

The aromaticity of the pyridine and phenyl rings in this compound can be quantitatively assessed using DFT-based methods. Aromaticity is a key concept related to the stability and reactivity of cyclic conjugated systems. Common indices used to evaluate aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion. researchgate.netnih.gov

Studies on substituted pyridines have shown that substituents can influence the aromaticity of the ring. nih.govresearchgate.net Electron-donating groups tend to increase aromaticity, while electron-withdrawing groups can have a more complex effect depending on their position. researchgate.net For this compound, DFT calculations could determine the HOMA and NICS values for both the pyridine and phenyl rings, providing a quantitative measure of their aromatic character and the influence of the chloro and phenyl substituents on the pyridine ring's aromaticity.

Electronic properties such as the molecular electrostatic potential (MEP) can also be calculated using DFT. The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack, and positive potentials on the hydrogen atoms.

Molecular Modeling Approaches

Molecular modeling has become an indispensable tool in modern chemistry, offering profound insights into the structural, electronic, and reactive properties of molecules. For a compound like this compound, computational methods provide a window into understanding its behavior at an atomic level, which is often difficult to probe experimentally. Techniques such as Density Functional Theory (DFT) are frequently employed to optimize molecular geometries, calculate electronic properties, and explore potential energy surfaces of reactions. mdpi.comnih.govmdpi.com These studies are crucial for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the nature of non-covalent interactions that govern the molecule's behavior in different environments. nih.govresearchgate.net

Ligand-Catalyst Interactions and Mechanistic Insight

The this compound scaffold is a common structural motif in molecules synthesized via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net Computational studies are instrumental in dissecting the intricate mechanisms of these catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Molecular modeling, particularly DFT, allows researchers to investigate the interactions between the this compound substrate (or its derivatives) and the palladium catalyst complex. These models can predict the energies of key intermediates and transition states throughout the catalytic cycle. For instance, in a typical Suzuki-Miyaura coupling, computational analysis can shed light on the energetics of the oxidative addition of the C-Cl bond of a chloropyridine derivative to a Pd(0) complex. nih.gov

| Computational Method | Application in Catalysis Studies | Key Insights Gained |

| Density Functional Theory (DFT) | Calculating geometries and energies of reactants, intermediates, transition states, and products. mdpi.comnih.gov | Elucidation of reaction pathways, identification of rate-determining steps, understanding ligand effects. nih.govresearchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Analyzing the HOMO-LUMO energy gap to predict reactivity. mdpi.com | Provides information on the electronic interaction between the catalyst and the substrate. |

| Natural Bond Orbital (NBO) Analysis | Investigating donor-acceptor interactions between the ligand, metal, and substrate. chemrxiv.org | Quantifies charge transfer and the nature of chemical bonds within the catalytic complex. |

Supramolecular Interactions in Solution and Solid State

The arrangement of this compound molecules in solution and in the solid state is governed by a variety of non-covalent supramolecular interactions. nih.govnih.gov These interactions, though weaker than covalent bonds, are highly directional and play a critical role in determining the crystal packing, solubility, and material properties of the compound. nih.gov The analysis of crystalline solids provides a primary means to investigate these intermolecular forces and recognition phenomena. nih.gov

The molecular structure of this compound, featuring a phenyl ring, a pyridine ring, and a chlorine substituent, allows for a range of interactions:

π–π Stacking: The aromatic phenyl and pyridine rings can engage in π–π stacking interactions. These interactions are crucial in the self-assembly of aromatic molecules, leading to the formation of ordered supramolecular architectures in the solid state. nih.govresearchgate.net The relative orientation of the rings (e.g., parallel-displaced or T-shaped) influences the stability of the resulting structure.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of an adjacent pyridine ring. Halogen bonding has emerged as a significant and reliable interaction for crystal engineering and the design of supramolecular assemblies. nih.govmdpi.com

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-systems of neighboring molecules. These interactions are important in the molecular recognition and packing of aromatic compounds.

| Interaction Type | Description | Potential Role in this compound Assembly |

| π–π Stacking | Non-covalent interaction between aromatic rings. | Stabilization of crystal packing through interactions between phenyl and/or pyridine rings. researchgate.net |

| Halogen Bonding | Interaction involving a halogen atom as an electrophilic species. | The chlorine atom can interact with the nitrogen atom of another molecule, directing crystal assembly. nih.govmdpi.com |

| C-H···N Hydrogen Bonding | Weak hydrogen bond between a C-H donor and the nitrogen lone pair. | Contributes to the formation of hydrogen-bonded networks in the solid state. |

| C-H···π Interactions | Interaction between a C-H bond and the face of an aromatic ring. | Influences the orientation of molecules relative to one another in both solid and solution phases. |

Advanced Research Applications and Future Directions in 4 Chloro 3 Phenylpyridine Chemistry

4-Chloro-3-phenylpyridine as a Platform for Novel Organic Transformations

The reactivity of the chlorine atom at the 4-position of the pyridine (B92270) ring, influenced by the electronic nature of the heterocyclic system and the adjacent phenyl group, makes this compound an excellent substrate for a variety of cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org this compound can be coupled with a wide range of boronic acids or their derivatives to introduce new aryl, heteroaryl, or alkyl substituents at the 4-position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. researchgate.netbeilstein-journals.org For instance, using a catalyst system like Pd(PPh₃)₄ with a suitable base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) has proven effective for the coupling of chloropyridines. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines and other amino-pyridines. wikipedia.orglibretexts.orgorganic-chemistry.org Starting from this compound, various primary and secondary amines can be introduced at the 4-position. The selection of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the efficient coupling of less reactive aryl chlorides. researchgate.netjk-sci.com This methodology is instrumental in the synthesis of compounds with potential applications in medicinal chemistry.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction allows for the introduction of alkynyl moieties onto the 4-position of the pyridine ring of this compound, opening avenues for the synthesis of conjugated systems with interesting photophysical properties. nih.gov

Table 1: Exemplary Cross-Coupling Reactions Utilizing Chloropyridine Scaffolds This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst System | Base | Solvent | Typical Substrates | Key Features |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Aryl/heteroaryl boronic acids | Versatile C-C bond formation. wikipedia.org |

| Buchwald-Hartwig | Pd(OAc)₂ / Bulky phosphine ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | Primary/secondary amines | Efficient C-N bond formation. wikipedia.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | Terminal alkynes | Formation of C(sp²)-C(sp) bonds. wikipedia.org |

Contribution to the Development of Next-Generation Catalytic Systems

While this compound itself is not a catalyst, its derivatives have the potential to serve as ligands in the development of novel catalytic systems. The pyridine nitrogen and the potential for introducing coordinating groups on the phenyl ring or at the 4-position make it a versatile scaffold for ligand design. For example, 3-phenylpyridine (B14346) has been utilized as an axial ligand to modulate the reactivity of synthetic metalloporphyrins in catalytic olefin oxygenation. sigmaaldrich.com By extension, functionalized derivatives of this compound could be synthesized to create ligands with tailored steric and electronic properties for a variety of transition metal-catalyzed reactions. The development of chiral ligands derived from this scaffold could also pave the way for new asymmetric catalytic transformations.

Exploration of Stereoselective Synthetic Pathways